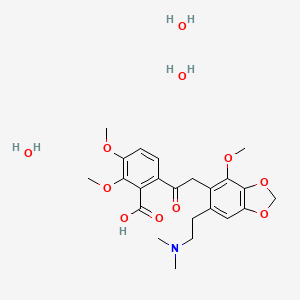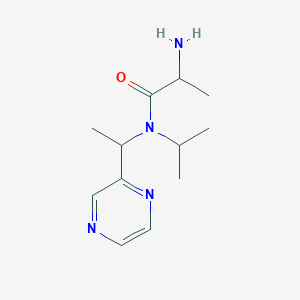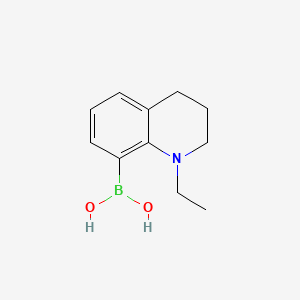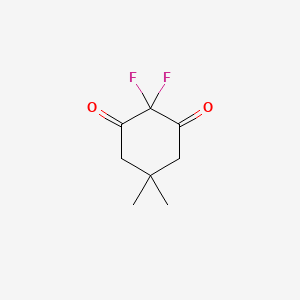
Narceine trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Narceine trihydrate is an opium alkaloid derived from the Papaver somniferum (opium poppy) plant. It is a bitter, crystalline compound known for its narcotic effects. Historically, it was used as a substitute for morphine due to its similar properties. The compound’s name is derived from the Greek word “nárkē,” meaning numbness, and the suffix “-ine,” which is commonly used for alkaloids .
準備方法
Synthetic Routes and Reaction Conditions: Narceine trihydrate can be synthesized from narcotine through a series of chemical reactions. The preparation involves the use of various reagents and conditions to achieve the desired crystalline form. One common method involves the use of Roser & Hope and Hope & Robinson’s techniques .
Industrial Production Methods: In industrial settings, this compound is typically obtained as clusters of silky, prismatic needles from water. The compound has a melting point of 176°C and is slightly soluble in water . Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques.
化学反応の分析
Types of Reactions: Narceine trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of narceine, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Narceine trihydrate has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a building block for synthesizing other complex molecules .
Biology:
- Studied for its effects on various biological systems.
- Investigated for its potential as an anti-malarial agent .
Medicine:
- Historically used as a mild hypnotic and to allay cough.
- Research into its potential use in cancer treatment due to its selective cytotoxicity and genotoxicity .
Industry:
- Utilized in the preparation of research chemicals.
- Employed in the synthesis of drugs like chloroquine .
作用機序
Narceine trihydrate exerts its effects through interactions with specific molecular targets and pathways. It has a weak morphine-like action, affecting the central nervous system. The compound’s mechanism involves binding to opioid receptors, leading to analgesic and narcotic effects . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
類似化合物との比較
Narceine trihydrate is unique among opium alkaloids due to its specific chemical structure and properties. Similar compounds include:
Noscapine: Another opium alkaloid with anti-tumor activity.
Papaverine: Known for its vasodilatory effects.
Codeine: Commonly used as a pain reliever and cough suppressant.
Morphine: A potent analgesic with a high potential for addiction
特性
分子式 |
C23H33NO11 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid;trihydrate |
InChI |
InChI=1S/C23H27NO8.3H2O/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27;;;/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27);3*1H2 |
InChIキー |
MYBNKRVFDPXQSN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)

![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)

![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)

![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)

![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
